Mechanism of Action of 2-(Butanoylamino)thiophene-3-carboxamide: A Structural and Biochemical Guide
Mechanism of Action of 2-(Butanoylamino)thiophene-3-carboxamide: A Structural and Biochemical Guide
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. 2-(Butanoylamino)thiophene-3-carboxamide (also known by its PDB ligand identifier, 55D )[1] is a low-molecular-weight fragment identified through Fragment-Based Drug Discovery (FBDD)[2]. It acts as a competitive inhibitor of the ATPase domain of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE)[2]. By occupying the orthosteric ATP-binding pocket, this compound halts the catalytic cycle of DNA supercoiling, ultimately arresting bacterial DNA replication. This whitepaper dissects the molecular mechanism, structural biology, and self-validating experimental protocols used to characterize this critical pharmacophore.
Introduction: The Clinical Imperative & Target Biology
Bacterial type IIA topoisomerases—specifically DNA gyrase and topoisomerase IV—are highly validated targets for antibacterial therapy. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits ( GyrA2GyrB2 ).
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GyrA is responsible for DNA binding and the transient double-strand cleavage of the bacterial chromosome.
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GyrB contains the ATPase domain. The hydrolysis of ATP at this domain provides the essential thermodynamic driving force required for the conformational changes that pass a continuous DNA segment through the transient break, thereby introducing negative supercoils.
While fluoroquinolones successfully target the GyrA subunit, resistance mutations in gyrA are widespread. Targeting the GyrB ATPase domain offers a strategic alternative, as the ATP-binding pocket is highly conserved across Gram-positive and Gram-negative pathogens and shows no cross-resistance with fluoroquinolones[2].
Molecular Mechanism of Action
2-(Butanoylamino)thiophene-3-carboxamide exerts its antibacterial effect via competitive orthosteric inhibition .
When ATP normally binds to the GyrB subunit, it triggers a dimerization of the ATPase domains, closing the "N-gate" of the enzyme and trapping the DNA segment. 2-(Butanoylamino)thiophene-3-carboxamide structurally mimics the adenine ring of ATP. By binding directly to the ATP-binding pocket, it prevents ATP from docking, thereby blocking the N-gate closure and subsequent ATP hydrolysis[2]. Without this energy coupling, the enzyme is paralyzed, DNA replication forks stall, and the bacteria undergo apoptosis-like cell death.
Mechanism of action of 2-(Butanoylamino)thiophene-3-carboxamide inhibiting GyrB ATPase activity.
Fragment-Based Discovery & Structural Characterization
The discovery of 2-(Butanoylamino)thiophene-3-carboxamide was driven by an NMR-based fragment screening campaign targeting Staphylococcus aureus GyrB[2]. Because fragments (MW < 300 Da) typically bind with low affinity (high micromolar to millimolar Kd ), highly sensitive biophysical techniques are required to detect their interactions.
Crystallographic analysis (PDB ID: 5CTW) resolved the structure of S. aureus GyrB in complex with this compound at a high resolution of 1.48 Å. The structural data reveals that the thiophene-3-carboxamide core anchors deep within the ATP-binding pocket. A critical interaction is the hydrogen bond formed between the ligand and Asp81 (a highly conserved residue in the GyrB active site), mediated alongside a crystallographically conserved water network.
Table 1: Physicochemical and Binding Properties
| Property | Value | Source / Validation |
| IUPAC Name | 2-(Butanoylamino)thiophene-3-carboxamide | Chemical Structure[1] |
| Molecular Weight | 212.27 g/mol | PubChem (CID 2970903)[1] |
| Target Enzyme | DNA Gyrase Subunit B (GyrB) | Mesleh et al., 2016[2] |
| Binding Site | ATP-binding pocket (ATPase domain) | X-ray Crystallography |
| Key Interactions | H-bond with Asp81; Conserved water network | PDB ID: 5CTW |
| Discovery Method | NMR Fragment Screening (WaterLOGSY) | Biophysical Assay[2] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the validation of GyrB inhibitors relies on orthogonal, self-validating assay systems. Below are the detailed protocols used to identify and characterize 2-(Butanoylamino)thiophene-3-carboxamide.
Protocol 1: NMR-Based Fragment Screening (WaterLOGSY)
Causality & Logic: WaterLOGSY (Water Ligand Observed via Gradient Spectroscopy) is utilized because it detects the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment. It allows for the rapid identification of weak binders without requiring isotopic labeling of the protein.
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Sample Preparation: Prepare a solution containing 10–20 μM of recombinant S. aureus GyrB ATPase domain in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.5, 150 mM NaCl, 10% D2O ).
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Fragment Addition: Spike the fragment library (including 2-(Butanoylamino)thiophene-3-carboxamide) into the protein solution at a final concentration of 500 μM per fragment.
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Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.
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Validation (Self-Correction): Run a parallel control sample lacking the GyrB protein. True binders will exhibit a positive NMR signal (or a change in sign) in the presence of the protein due to the NOE (Nuclear Overhauser Effect) transfer, whereas non-binders will retain a negative signal.
Protocol 2: GyrB ATPase Coupled-Enzyme Assay
Causality & Logic: Direct measurement of ATP hydrolysis is difficult. This protocol uses a Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) coupled system to link ATP hydrolysis to the oxidation of NADH, which can be continuously monitored via absorbance at 340 nm.
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Assay Master Mix: Prepare a buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2 , 2 mM DTT, 2 mM PEP (phosphoenolpyruvate), 0.2 mM NADH, and an excess of PK/LDH enzymes.
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Enzyme Incubation: Add 10 nM of full-length S. aureus GyrB and pre-incubate with varying concentrations of 2-(Butanoylamino)thiophene-3-carboxamide (ranging from 1 μM to 2 mM) for 15 minutes at room temperature.
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Reaction Initiation: Initiate the reaction by adding 1 mM ATP.
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Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicative of NADH depletion) over 30 minutes using a microplate reader.
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Validation (Self-Correction): Include Novobiocin (a known GyrB inhibitor) as a positive control to ensure assay functionality. Calculate the IC50 by plotting the initial velocity against the log of the inhibitor concentration.
Protocol 3: X-ray Crystallography of the GyrB-Fragment Complex
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Protein Crystallization: Crystallize the 24 kDa ATPase domain of S. aureus GyrB using the vapor diffusion method in a precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate).
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Ligand Soaking: Soak the apo-crystals in a mother liquor containing 5-10 mM of 2-(Butanoylamino)thiophene-3-carboxamide and 5% DMSO for 24 hours.
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Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron light source.
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Structure Resolution: Solve the structure using molecular replacement (using a known GyrB apo structure) and refine to 1.48 Å resolution (PDB: 5CTW).
Fragment-Based Drug Discovery (FBDD) workflow for identifying GyrB inhibitors like 55D.
Translational Potential & Hit-to-Lead Optimization
As a fragment, 2-(Butanoylamino)thiophene-3-carboxamide possesses a high Ligand Efficiency (LE), making it an ideal foundational scaffold for medicinal chemistry. Through structure-guided design, researchers have elaborated on this thiophene-3-carboxamide core. By extending functional groups into adjacent hydrophobic pockets within the GyrB active site, medicinal chemists have successfully optimized this initial fragment hit into highly potent lead compounds with IC50 values reaching as low as 0.265 μM[2]. This highlights the compound's critical role as a stepping stone in the development of next-generation antibiotics capable of overcoming fluoroquinolone resistance.
References
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PubChem . "2-(Butanoylamino)thiophene-3-carboxamide | C9H12N2O2S | CID 2970903". National Center for Biotechnology Information. Available at:[Link]
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Mesleh, M.F., et al. (2016). "Fragment-based discovery of DNA gyrase inhibitors targeting the ATPase subunit of GyrB." Bioorganic & Medicinal Chemistry Letters, 26(4), 1314-1318. Available at:[Link]
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RCSB Protein Data Bank (PDB ID: 5CTW) . "Staphylococcus aureus GyrB in complex with 2-(butanoylamino)thiophene-3-carboxamide". Indian Biological Data Centre / wwPDB. Available at: [Link]
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Saeed, M., et al. (2024). "Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation." MDPI Pharmaceuticals. Available at:[Link]
